cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1612176-00-7
VCID: VC6398920
InChI: InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3/t8-,9-/m0/s1
SMILES: CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C
Molecular Formula: C12H22FNO3
Molecular Weight: 247.31

cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1612176-00-7

Cat. No.: VC6398920

Molecular Formula: C12H22FNO3

Molecular Weight: 247.31

* For research use only. Not for human or veterinary use.

cis-3-Fluoro-4-hydroxy-5,5-dimethylpiperidine-1-carboxylic acid tert-butyl ester - 1612176-00-7

Specification

CAS No. 1612176-00-7
Molecular Formula C12H22FNO3
Molecular Weight 247.31
IUPAC Name tert-butyl (4R,5S)-5-fluoro-4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
Standard InChI InChI=1S/C12H22FNO3/c1-11(2,3)17-10(16)14-6-8(13)9(15)12(4,5)7-14/h8-9,15H,6-7H2,1-5H3/t8-,9-/m0/s1
Standard InChI Key ZXQXELYTJRBLOD-IUCAKERBSA-N
SMILES CC1(CN(CC(C1O)F)C(=O)OC(C)(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure includes a six-membered piperidine ring with the following substituents:

  • Fluorine atom at position 3, influencing electronic properties and metabolic stability.

  • Hydroxyl group at position 4, enabling hydrogen bonding and further functionalization.

  • Dimethyl groups at position 5, conferring steric bulk and affecting ring conformation.

  • tert-Butyl ester at the 1-position, providing steric protection for the carboxylic acid moiety .

The SMILES notation, \text{CC(C)(C)OC(=O)N1C[C@H](F)[C@H](O)C(C)(C)C1, explicitly denotes the cis configuration of the fluoro and hydroxy groups .

Physical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular Weight247.31 g/mol
Purity95–97%
Storage Conditions2–8°C (Chemshuttle) or RT
SolubilityData unavailable

Divergent storage recommendations (2–8°C vs. room temperature) suggest supplier-specific stability profiles .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound involves multi-step strategies typical of piperidine derivatives:

  • Ring Formation: Cyclization of appropriately substituted precursors to construct the piperidine core.

  • Functionalization: Introduction of fluorine and hydroxyl groups via electrophilic or nucleophilic substitutions.

  • Ester Protection: tert-Butyl esterification to stabilize the carboxylic acid group .

A critical challenge lies in controlling stereochemistry during fluorination and hydroxylation steps. Asymmetric catalysis or chiral auxiliaries may be employed to achieve the desired cis configuration.

Key Reactions

  • Ester Hydrolysis: Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the tert-butyl ester is cleaved to yield the carboxylic acid.

  • Oxidation/Reduction: The hydroxyl group at position 4 can be oxidized to a ketone or protected as an ether .

SupplierPurityPrice (500 mg)Availability
Chemshuttle95%$295.00In stock
Aladdin97%$4,285.908–12 weeks
Labsolu97%$5,785.97Available on request

Price disparities reflect differences in production scale and sourcing challenges .

Research Applications

  • Medicinal Chemistry: Serves as a precursor for neuroactive compounds targeting glutamate receptors.

  • Chemical Biology: Fluorine’s isotopic properties (e.g., 19F^{19}\text{F}) enable NMR-based structural studies .

Future Directions and Challenges

  • Synthesis Optimization: Developing enantioselective routes to improve yield and stereochemical purity .

  • Biological Profiling: Screening against neurological targets to identify therapeutic potential.

  • Scale-Up Solutions: Addressing cost barriers through improved catalytic systems or flow chemistry .

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